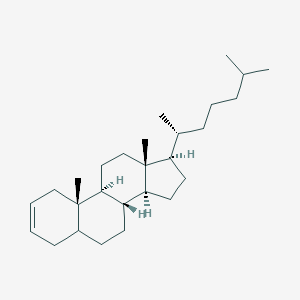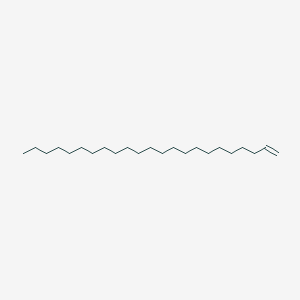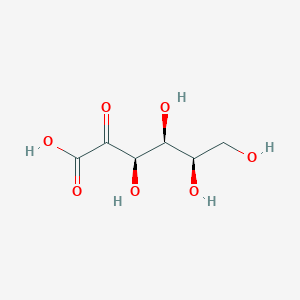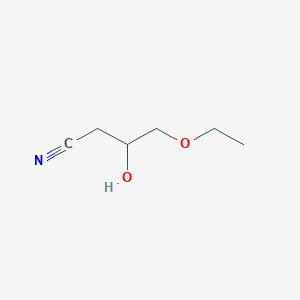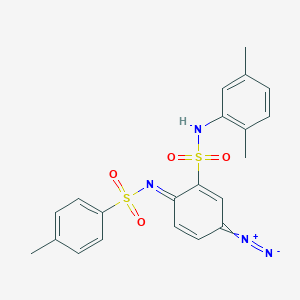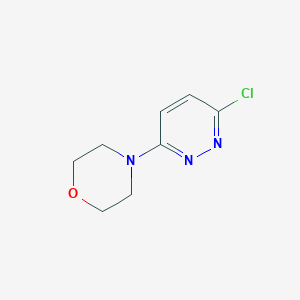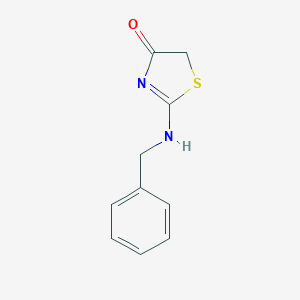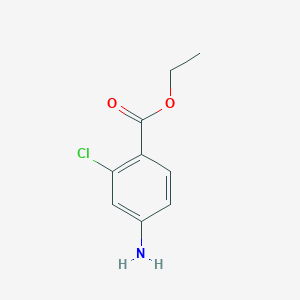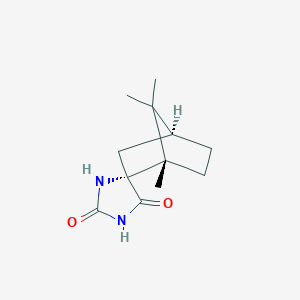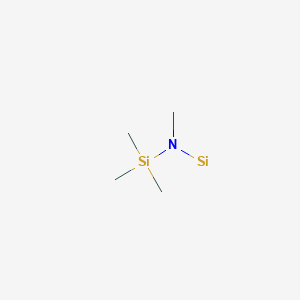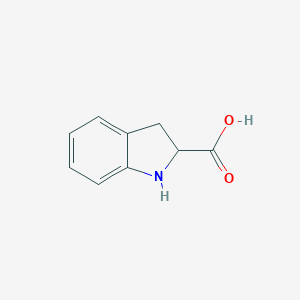![molecular formula C14H12O3 B103279 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 18773-63-2](/img/structure/B103279.png)
2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid
Übersicht
Beschreibung
The compound "2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid" is a derivative of biphenyl carboxylic acid with a hydroxymethyl group at the 2' position. This structure suggests potential reactivity typical of carboxylic acids and the added functionality of the hydroxymethyl group, which may be involved in various chemical reactions.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that introduce functional groups to the biphenyl core. For instance, the synthesis of 2-hydroxymethylphenylboronate, a reagent for detecting carbohydrates, involves the conversion of diols into anionic complexes detectable by mass spectrometry . Similarly, the synthesis of hydroxamic acids from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is another example of the chemical transformations that carboxylic acid derivatives can undergo . These methods could potentially be adapted for the synthesis of "2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of biphenyl derivatives can be complex, with potential for polymorphism and pseudosymmetry as seen in related compounds . The presence of substituents like hydroxymethyl groups can influence the crystal packing and hydrogen bonding patterns within the crystal structure. For example, the crystal structure of tri- and diorganotin(IV) complexes with a related biphenyl carboxylic acid derivative shows a trigonal bipyramidal geometry around the tin atom . Such detailed structural analyses are crucial for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Biphenyl carboxylic acid derivatives can participate in a variety of chemical reactions. The hydroxymethyl group in "2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid" could undergo transformations similar to those observed in the synthesis of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives, where reduction and acetylation reactions were studied . Additionally, the carboxylic acid moiety allows for the formation of esters and amides, as well as the potential for decarboxylation under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid" would be influenced by both the biphenyl core and the hydroxymethyl substituent. The hydroxymethyl group could affect the solubility of the compound in various solvents and might also participate in hydrogen bonding, impacting the melting point and boiling point. The carboxylic acid functionality would contribute to the compound's acidity and its ability to form salts and esters. High-performance liquid chromatography (HPLC) analyses of hydroxymonocarboxylic acids, as described for urine samples , could be adapted to assess the purity and concentration of this compound in mixtures.
Wissenschaftliche Forschungsanwendungen
Mass Spectrometry Analysis
Research by Sheley and Patterson (1974) details the mass spectroscopy of biphenyl derivatives, including those with hydroxymethyl and carboxylic acid functional groups. They observed distinct fragmentation patterns in these compounds, contributing to analytical chemistry and substance identification methods (Sheley & Patterson, 1974).
Synthesis of Organic Compounds
A study by Lee, W. B. Lee, and I.‐Y. C. Lee (1995) explored the synthesis of 2-Hydroxymethyl-2,5-dihydrothiophene 1,1-dioxide from thiophene-2-carboxylic acid. This process involves multiple steps including esterification and reduction, contributing to organic synthesis methodologies (Lee, W. B. Lee, & I.‐Y. C. Lee, 1995).
Enzymatic Synthesis
Chen, Wu, and Zhu (2015) reviewed the enzymatic preparation of optically active 2-hydroxy carboxylic acids. Their research emphasizes the use of hydrolase enzymes and carbonyl reductases for producing enantiomerically pure acids, significant for pharmaceutical and chemical industries (Chen, Wu, & Zhu, 2015).
Bioactivity Studies
Wu et al. (2018) isolated new furan-2-carboxylic acids from the roots of Nicotiana tabacum, including derivatives with hydroxymethyl groups. They tested these compounds for anti-tobacco mosaic virus and cytotoxicity activities, contributing to bioactive compound research (Wu et al., 2018).
Electrosynthesis Applications
Nonaka, Kato, Fuchigami, and Sekine (1981) discussed the electroreduction of hydroxymethyl groups in pyridine rings. Their research provides insights into the electrosynthetic applications of such compounds, useful in organic electrochemistry (Nonaka, Kato, Fuchigami, & Sekine, 1981).
Chiral Synthesis
Adam et al. (1998) explored the α hydroxylation of carboxylic acids using the α oxidase of peas. They achieved the synthesis of optically pure 2-hydroxy acids, showcasing a novel biocatalytic approach relevant to chiral synthesis in organic chemistry (Adam et al., 1998).
Eigenschaften
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14(16)17/h1-8,15H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNSKYPCPQHXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172079 | |
| Record name | 2-Biphenylcarboxylic acid, 2'-hydroxymethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid | |
CAS RN |
18773-63-2 | |
| Record name | 2-Biphenylcarboxylic acid, 2'-hydroxymethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018773632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Biphenylcarboxylic acid, 2'-hydroxymethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




